molecular formula C12H10BrFN4O3 B5973793 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-fluorophenyl)acetamide

2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-fluorophenyl)acetamide

Cat. No. B5973793
M. Wt: 357.13 g/mol
InChI Key: OMVHGLDKNJRYQZ-UHFFFAOYSA-N
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Description

2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-fluorophenyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as BAY 43-9006 or Sorafenib, which is a drug used to treat cancer. However,

Mechanism of Action

The mechanism of action of 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-fluorophenyl)acetamide involves the inhibition of several protein kinases, including Raf kinases, vascular endothelial growth factor receptor (VEGFR), and platelet-derived growth factor receptor (PDGFR). This inhibition leads to the suppression of tumor growth and angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-fluorophenyl)acetamide have been studied extensively. The inhibition of Raf kinases, VEGFR, and PDGFR leads to the suppression of tumor growth and angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors. Additionally, Sorafenib has been shown to induce apoptosis, which is programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-fluorophenyl)acetamide in lab experiments include its potent inhibitory activity against several protein kinases and its potential applications in cancer research. However, the limitations of using this compound in lab experiments include its complex synthesis method and the need for careful handling of the reactants and products.

Future Directions

There are several future directions for the research on 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-fluorophenyl)acetamide. One of the most significant future directions is the development of new analogs of this compound that have improved potency and selectivity against specific protein kinases. Additionally, the potential applications of this compound in other fields of scientific research, such as neurodegenerative diseases and inflammation, should be explored further. Finally, the development of new methods for the synthesis of this compound that are more efficient and cost-effective should also be a focus of future research.
Conclusion:
In conclusion, 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-fluorophenyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been extensively studied for its potential applications in cancer research, and its mechanism of action involves the inhibition of several protein kinases. The biochemical and physiological effects of this compound have also been studied extensively. While there are advantages and limitations to using this compound in lab experiments, there are several future directions for the research on this compound, including the development of new analogs and the exploration of its potential applications in other fields of scientific research.

Synthesis Methods

The synthesis method of 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-fluorophenyl)acetamide involves the reaction of 4-bromo-5-methyl-3-nitropyrazole with 3-fluoroaniline in the presence of a base, followed by the reaction of the resulting intermediate with acetic anhydride to obtain the final product. This process is a multi-step synthesis that requires careful handling of the reactants and products.

Scientific Research Applications

2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-fluorophenyl)acetamide has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of cancer research. Sorafenib, the drug form of this compound, is used to treat liver, kidney, and thyroid cancer. Additionally, Sorafenib has shown promising results in the treatment of other types of cancer, including breast, lung, and pancreatic cancer.

properties

IUPAC Name

2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)-N-(3-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrFN4O3/c1-7-11(13)12(18(20)21)16-17(7)6-10(19)15-9-4-2-3-8(14)5-9/h2-5H,6H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMVHGLDKNJRYQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)NC2=CC(=CC=C2)F)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-fluorophenyl)acetamide

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